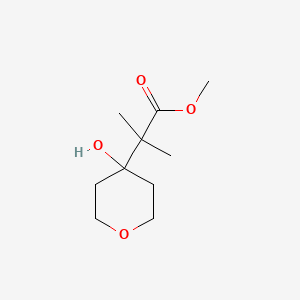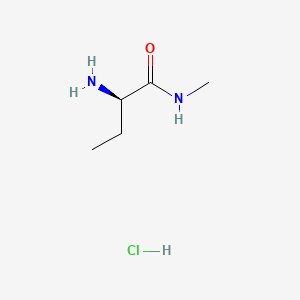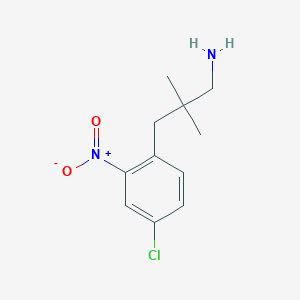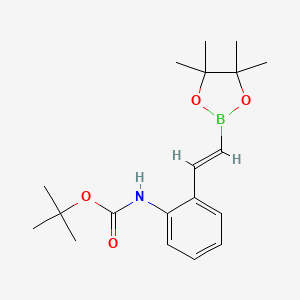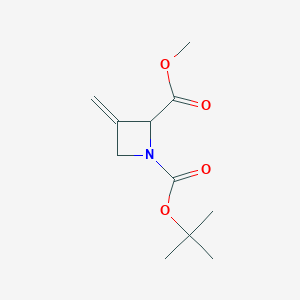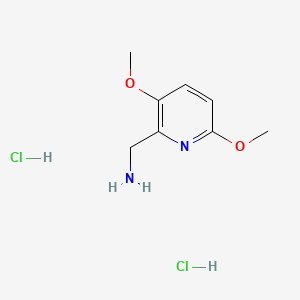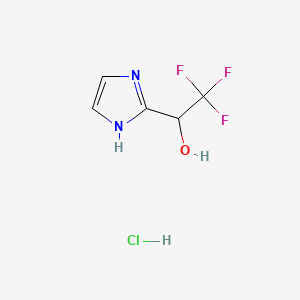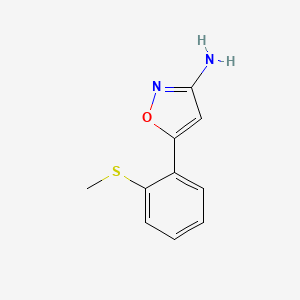
5-(2-(Methylthio)phenyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Methylthio)phenyl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylthio)phenyl)isoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental footprint .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Methylthio)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted isoxazole derivatives.
Applications De Recherche Scientifique
5-(2-(Methylthio)phenyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-(Methylthio)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and psychoactive compound.
Uniqueness
5-(2-(Methylthio)phenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
5-(2-methylsulfanylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H10N2OS/c1-14-9-5-3-2-4-7(9)8-6-10(11)12-13-8/h2-6H,1H3,(H2,11,12) |
Clé InChI |
GNWBPIJDRIHMDH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1C2=CC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


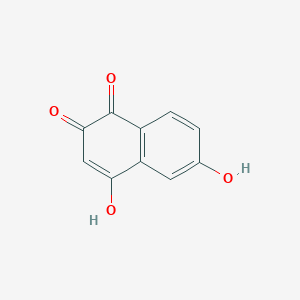
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
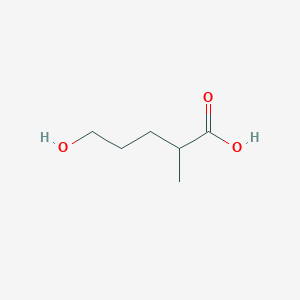
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

